molecular formula C7H7N3 B1315228 1-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 39998-52-2

1-Methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B1315228
CAS RN: 39998-52-2
M. Wt: 133.15 g/mol
InChI Key: KRHZROBTVNDYNW-UHFFFAOYSA-N
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Description

It belongs to the imidazopyridine family, which combines an imidazole ring fused with a pyridine moiety. These compounds exhibit diverse biological activities and have been investigated for their therapeutic potential .


Synthesis Analysis

Several synthetic approaches exist for preparing 1-Methyl-1H-imidazo[4,5-b]pyridine. One notable method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This process yields 1 H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazo[4,5-b]pyridine is C₁₃H₁₂N₄. It consists of a methyl group attached to the imidazole ring, forming a fused pyridine-imidazole structure .

Scientific Research Applications

Central Nervous System (CNS) Agents

The structural resemblance of imidazo[4,5-b]pyridines to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridines have been developed as proton pump inhibitors (PPIs). These compounds can suppress gastric acid production and are used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers .

Anticancer Agents

Due to their ability to influence various cellular pathways, imidazo[4,5-b]pyridines are being investigated as anticancer agents. They can interfere with the proliferation and survival of cancer cells, making them promising candidates for cancer therapy .

Anti-Inflammatory Drugs

Some derivatives of imidazo[4,5-b]pyridine exhibit anti-inflammatory properties and are being studied as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds could provide therapeutic benefits in conditions characterized by inflammation .

Antimicrobial Agents

Research has shown that imidazo[4,5-b]pyridine derivatives possess antimicrobial features. They have been tested against various pathogens, indicating their potential use as antimicrobial agents in treating infections .

Aromatase Inhibitors

Imidazo[4,5-b]pyridines have also been found to act as aromatase inhibitors. Aromatase is an enzyme involved in estrogen synthesis, and its inhibition is a key strategy in the treatment of hormone-sensitive breast cancers .

Mechanism of Action

properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZROBTVNDYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486213
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridine

CAS RN

39998-52-2
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39998-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1-Methyl-1H-imidazo[4,5-b]pyridine?

A: 1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers have investigated its reactivity and utilized it as a building block for synthesizing various derivatives.

Q2: What are some of the synthetic applications of 1-Methyl-1H-imidazo[4,5-b]pyridine?

A: Researchers have explored the reactivity of 1-Methyl-1H-imidazo[4,5-b]pyridine, particularly its 2-cyanomethyl derivative (2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine). This derivative has been reacted with various reagents like isothiocyanates, nitroso compounds, acid chlorides, and thioglycolic acid to synthesize new imidazo[4,5-b]pyridine derivatives and pyrrolo[2′,1′:2,3]imidazo[4,5-b]pyridine ring systems. These reactions highlight the versatility of 1-Methyl-1H-imidazo[4,5-b]pyridine as a scaffold for generating diverse chemical libraries.

Q3: Has 1-Methyl-1H-imidazo[4,5-b]pyridine shown any potential for biological activity?

A: Derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridine, particularly those synthesized from 2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine and from the oxidation of 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine, have undergone in vitro testing for tuberculostatic activity. This suggests that this chemical scaffold could hold promise for developing novel therapeutics.

Q4: Are there any structure-activity relationship (SAR) studies available for 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives?

A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with modifications at the 2-position of the 1-Methyl-1H-imidazo[4,5-b]pyridine core suggests an interest in understanding how structural changes influence biological activity. Further research focusing on systematic modifications and their impact on potency and selectivity would be valuable.

Q5: Has 1-Methyl-1H-imidazo[4,5-b]pyridine been utilized in any other research areas?

A: Beyond potential therapeutic applications, 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives have been explored as components of polymethine dyes, showcasing their potential in material science. Additionally, a radiolabeled derivative, 2-((4-(2-[11C]methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine ([11C]mG2P001), has been developed and investigated as a PET imaging agent for studying the metabotropic glutamate receptor 2 (mGluR2). This highlights the potential for utilizing 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives as tools in neuroscience research.

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